molecular formula C11H20F2N2O2 B1407241 (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine CAS No. 1407997-82-3

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

Cat. No. B1407241
M. Wt: 250.29 g/mol
InChI Key: LDLHTVXAQWRDGH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are commonly found in many natural alkaloids and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered pyrrolidine ring, with a Boc-protected amine group and two fluorine atoms attached to the fourth carbon .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the Boc-protected amine group and the fluorine atoms. The Boc group could be removed under acidic conditions, revealing a reactive amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, while the Boc-protected amine group could influence its reactivity .

Scientific Research Applications

  • Biotechnological Applications

    • The compound “(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine” could potentially be used in the field of biotechnology .
    • Specifically, it might be involved in the biosynthesis of natural products. Methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity .
    • The main methylation reaction is performed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTs). With advancements in genomic and chemical profiling technologies, novel MTs have been discovered to accept complex substrates and synthesize industrially valuable natural products .
  • Pharmaceutical Applications

    • This compound may also find use in the pharmaceutical industry .
    • For instance, it could be used as a pharmaceutical reference standard for the determination of the analyte in bulk drug and pharmaceutical formulations by chromatography .
    • These Secondary Standards are qualified as Certified Reference Materials and are suitable for use in several analytical applications .
  • Chemical Conjugation in Proteins

    • The compound could be used in the field of chemical biology and synthetic biology .
    • It might be involved in the development of novel organic synthesis to solve the problems of traditional linker technology .
    • This could be particularly useful in the creation of antibody–drug conjugates (ADCs), where a stable linkage between cytotoxic drugs and antibodies is required .
  • Self-Immolative Linkers

    • The compound might be used in the development of self-immolative linkers .
    • These linkers are widely used within medicinal chemistry, analytical chemistry, and material science .
    • They can control the release of a compound from a larger chemical entity, given a specific stimulus .
  • Polymeric Systems

    • The compound could potentially be used in the development of polymeric systems .
    • It might be involved in the cationic ring-opening living polymerization of 2-oxazoline .
    • This could lead to the production of poly(2-oxazoline)s products, which have a wide range of physical and chemical properties and applications .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions would depend on the specific applications of this compound. It could potentially be used in the development of new pharmaceuticals or in other chemical research .

properties

IUPAC Name

tert-butyl (2S)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHTVXAQWRDGH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114388
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

CAS RN

1407997-82-3
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407997-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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